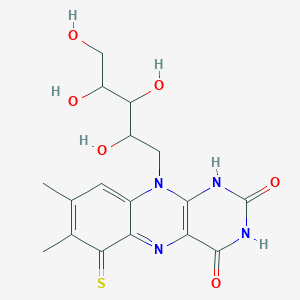
6-Mercaptoriboflavin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Mercaptoriboflavin, also known as MRF, is a synthetic derivative of riboflavin that has been extensively studied for its potential therapeutic applications. This molecule has been shown to possess unique biochemical and physiological properties that make it an attractive target for scientific research.
Scientific Research Applications
6-Mercaptoriboflavin has been studied for its potential therapeutic applications in a variety of fields, including cancer research, neurology, and ophthalmology. In cancer research, 6-Mercaptoriboflavin has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurology, 6-Mercaptoriboflavin has been shown to improve cognitive function and reduce oxidative stress in the brain. In ophthalmology, 6-Mercaptoriboflavin has been studied for its potential to treat age-related macular degeneration.
Mechanism Of Action
The mechanism of action of 6-Mercaptoriboflavin is not fully understood, but it is thought to involve the regulation of oxidative stress and inflammation. 6-Mercaptoriboflavin has been shown to increase the activity of antioxidant enzymes and reduce the production of reactive oxygen species. Additionally, 6-Mercaptoriboflavin has been shown to inhibit the activity of pro-inflammatory cytokines.
Biochemical And Physiological Effects
6-Mercaptoriboflavin has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 6-Mercaptoriboflavin can inhibit the growth of cancer cells, reduce oxidative stress, and improve mitochondrial function. In vivo studies have shown that 6-Mercaptoriboflavin can improve cognitive function, reduce inflammation, and protect against oxidative stress.
Advantages And Limitations For Lab Experiments
One advantage of using 6-Mercaptoriboflavin in lab experiments is its stability and solubility in water, which makes it easy to handle and administer. Additionally, 6-Mercaptoriboflavin has been shown to have low toxicity and few side effects. However, one limitation of using 6-Mercaptoriboflavin in lab experiments is its relatively high cost compared to other compounds.
Future Directions
There are several future directions for research on 6-Mercaptoriboflavin. One area of interest is the potential use of 6-Mercaptoriboflavin in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of 6-Mercaptoriboflavin and its potential applications in cancer research and ophthalmology. Finally, more studies are needed to determine the optimal dosage and administration of 6-Mercaptoriboflavin for therapeutic use.
Synthesis Methods
The synthesis of 6-Mercaptoriboflavin involves the reaction of riboflavin with thioglycolic acid in the presence of a base catalyst. The resulting product is a yellow powder that is soluble in water and has a molecular weight of 456.5 g/mol.
properties
CAS RN |
101760-88-7 |
|---|---|
Product Name |
6-Mercaptoriboflavin |
Molecular Formula |
C17H20N4O6S |
Molecular Weight |
408.4 g/mol |
IUPAC Name |
7,8-dimethyl-6-sulfanylidene-10-(2,3,4,5-tetrahydroxypentyl)-1H-benzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C17H20N4O6S/c1-6-3-8-11(14(28)7(6)2)18-12-15(19-17(27)20-16(12)26)21(8)4-9(23)13(25)10(24)5-22/h3,9-10,13,22-25H,4-5H2,1-2H3,(H2,19,20,26,27) |
InChI Key |
XWPMQSWESYKPEA-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=S)C2=NC3=C(NC(=O)NC3=O)N(C2=C1)CC(C(C(CO)O)O)O)C |
Canonical SMILES |
CC1=C(C(=S)C2=NC3=C(NC(=O)NC3=O)N(C2=C1)CC(C(C(CO)O)O)O)C |
synonyms |
6-mercaptoriboflavin |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



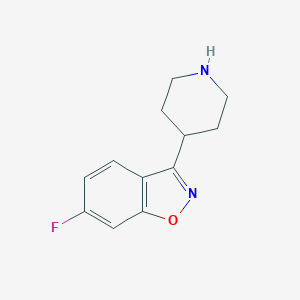
![3-(2-Chloroethyl)-2-methyl-9-benzyloxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B18054.png)
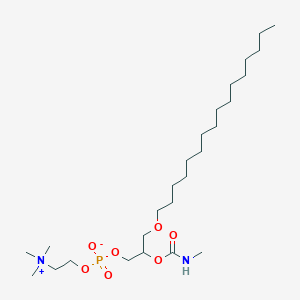
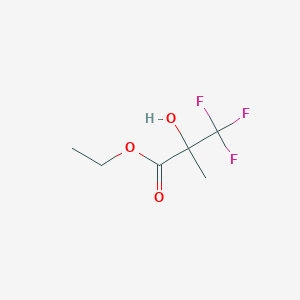
![5-(4'-(Bromomethyl)-[1,1'-biphenyl]-2-YL)-2-trityl-2H-tetrazole](/img/structure/B18061.png)
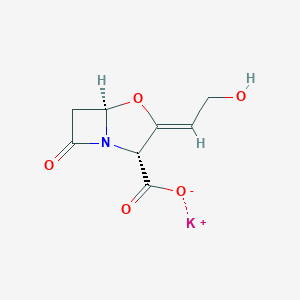
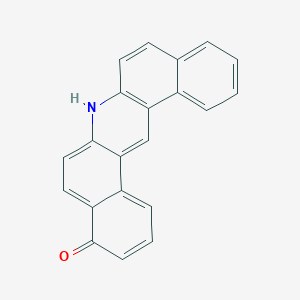
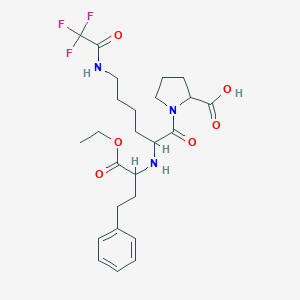
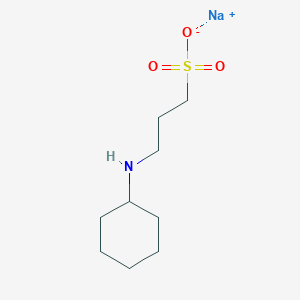
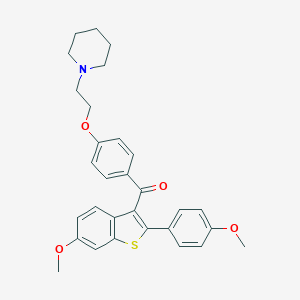
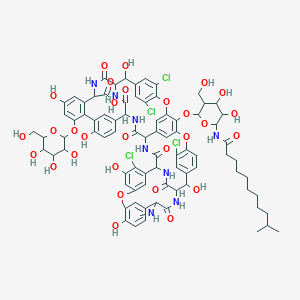
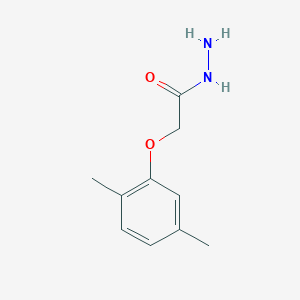
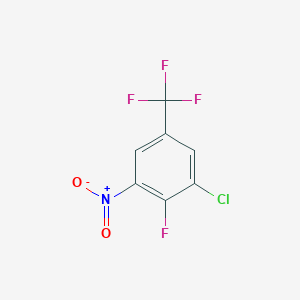
![Methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[4-[6-[tert-butyl(dimethyl)silyl]oxy-3-[4-(2-piperidin-1-ylethoxy)benzoyl]-1-benzothiophen-2-yl]phenoxy]oxane-2-carboxylate](/img/structure/B18089.png)